1-Phenethylamine

Descripción

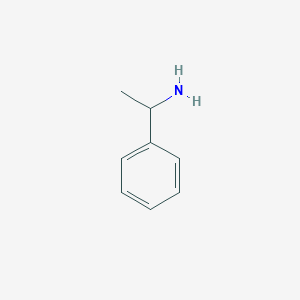

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEUFEKYXDPUSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862301 | |

| Record name | (1-Aminoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid with a mild odor of ammonia; [HSDB] Colorless liquid; [MSDSonline], Solid | |

| Record name | Benzenemethanamine, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Methylbenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Phenylethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

188.5 °C | |

| Record name | ALPHA-METHYLBENZYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

79.4 °C, 175 °F (79 °C) OC | |

| Record name | alpha-Methylbenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALPHA-METHYLBENZYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN MOST ORG SOLVENTS & HYDROCARBONS, 42 mg/L at 20 °C | |

| Record name | ALPHA-METHYLBENZYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Phenylethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.9535 @ 20 °C/20 °C | |

| Record name | ALPHA-METHYLBENZYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.2 (AIR= 1) | |

| Record name | ALPHA-METHYLBENZYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.5 [mmHg], 0.5 MM HG @ 20 °C | |

| Record name | alpha-Methylbenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALPHA-METHYLBENZYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WATER-WHITE LIQ | |

CAS No. |

618-36-0, 98-84-0 | |

| Record name | 1-Phenylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1-Aminoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-α-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-phenylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ9DM6B2MT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALPHA-METHYLBENZYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Phenylethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-65 °C, < 25 °C | |

| Record name | ALPHA-METHYLBENZYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Phenylethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of 1-Phenethylamine via Reductive Amination of Acetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-phenethylamine from acetophenone through reductive amination. The document details various synthetic protocols, presents quantitative data in tabular format for comparative analysis, and includes diagrams of the reaction pathways and experimental workflows.

Introduction

This compound is a crucial chiral building block in the synthesis of numerous pharmaceuticals and agrochemicals.[1] Reductive amination of acetophenone represents one of the most direct and efficient methods for its preparation.[2] This process involves the reaction of acetophenone with an amine source, typically ammonia, to form an intermediate imine, which is subsequently reduced to the target amine.[3] This guide explores several prominent methods for achieving this transformation, including catalytic hydrogenation, the Leuckart reaction, and reductions using borohydride reagents.

Reaction Mechanism and Pathways

The fundamental mechanism of reductive amination involves two key steps:

-

Imine Formation: The carbonyl group of acetophenone reacts with ammonia to form a hemiaminal intermediate. This intermediate then dehydrates to yield a phenyl-ethanimine.[3][4]

-

Reduction: The imine intermediate is then reduced to this compound. This reduction can be accomplished through various methods, including catalytic hydrogenation or the use of hydride reducing agents.[3]

Below is a generalized workflow for the reductive amination of acetophenone.

References

An In-depth Technical Guide to the Leuckart Reaction for 1-Phenethylamine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Leuckart reaction for the synthesis of 1-phenethylamine, a critical intermediate in the development of various pharmaceuticals. The document details the reaction mechanism, presents quantitative data from optimization studies, and provides a detailed experimental protocol. Visual diagrams generated using Graphviz are included to illustrate the reaction pathways and experimental workflow, adhering to the specified formatting requirements.

Introduction to the Leuckart Reaction

The Leuckart reaction, discovered by Rudolf Leuckart in 1885, is a reductive amination process that converts aldehydes or ketones into their corresponding amines.[1] This reaction typically utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent and is characterized by its requirement for high temperatures, often between 120°C and 130°C, and in some variations, exceeding 165°C.[1] The reaction has been a cornerstone in organic synthesis, particularly for the preparation of substituted α-phenethylamines, which are precursors to a wide range of biologically active compounds.[2][3]

The Reaction Mechanism in this compound Synthesis

The synthesis of this compound via the Leuckart reaction commences with acetophenone as the carbonyl substrate. The mechanism can proceed through two primary pathways, depending on whether ammonium formate or formamide is the principal reagent.

Mechanism with Ammonium Formate

When ammonium formate is used, it thermally dissociates into ammonia and formic acid.[2] The reaction then proceeds as follows:

-

Iminium Ion Formation: Ammonia undergoes a nucleophilic attack on the carbonyl carbon of acetophenone, forming a hemiaminal intermediate. This intermediate then dehydrates to yield an iminium ion.[1]

-

Reduction by Formate: The iminium ion is subsequently reduced by a hydride transfer from the formate anion, which is generated from formic acid. This reduction step produces this compound and carbon dioxide.[1]

Caption: Leuckart reaction mechanism with ammonium formate.

Mechanism with Formamide

When formamide is the reagent, the mechanism is slightly different:

-

N-formyl Intermediate Formation: Formamide directly attacks the carbonyl carbon of acetophenone. The resulting intermediate eliminates a water molecule to form an N-formyl derivative.[1]

-

Hydrolysis and Reduction: Water present in the reaction medium can hydrolyze formamide to ammonium formate. The formate ion then reduces the N-formyl intermediate via a hydride shift, leading to the formation of N-formyl-1-phenethylamine and carbon dioxide.[1][4]

-

Hydrolysis to the Final Product: The N-formyl-1-phenethylamine is then hydrolyzed, typically with the addition of a strong acid like HCl during the workup, to yield the final product, this compound.[4]

Caption: Leuckart reaction mechanism with formamide.

Quantitative Data on Reaction Optimization

Optimization studies have been conducted to maximize the yield of this compound from acetophenone. The following table summarizes the results from a study by Carlson et al., which investigated the effects of the molar ratio of formamide to acetophenone and the reaction temperature on the yield. The reaction time was kept constant at 6 hours.[4]

| Molar Ratio (Formamide:Acetophenone) | Oil Bath Temperature (°C) | Yield of this compound (%) |

| 3.5 | 180 | 65 |

| 5.5 | 180 | 75 |

| 3.5 | 250 | 78 |

| 5.5 | 250 | 85 |

| 4.5 | 205 | 89 |

Data sourced from Carlson, R., et al. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049.[4]

The study concluded that a maximum yield of 89% can be achieved with a molar ratio of 4.5 equivalents of formamide to acetophenone at an oil bath temperature of 205°C for 6 hours.[4]

Detailed Experimental Protocol

The following is an optimized preparative-scale protocol for the synthesis of this compound from acetophenone, adapted from Carlson et al. (1993).[4]

Materials and Equipment

-

Acetophenone (5.00 g, 41.7 mmol)

-

Formamide (5.81 g, 0.188 mol)

-

Water (2.0 mL)

-

6 M Hydrochloric acid (100 mL)

-

5 M Sodium hydroxide

-

Diethyl ether

-

Round-bottomed flask

-

Efficient reflux condenser

-

Magnetic stirrer and heating mantle with an oil bath

-

Separatory funnel

-

Standard glassware for extraction and workup

Reaction Procedure

-

Reaction Setup: In a round-bottomed flask equipped with an efficient reflux condenser and a magnetic stirrer, combine acetophenone (5.00 g), formamide (5.81 g), and water (2.0 mL).

-

Heating: Heat the mixture with stirring in an oil bath maintained at 205°C for 6 hours.

-

Hydrolysis: After 6 hours, cool the reaction mixture to approximately 100°C. Carefully add 100 mL of 6 M hydrochloric acid to the flask and reflux the mixture for 1 hour to hydrolyze the intermediate N-formyl-1-phenethylamine.

-

Workup:

-

Cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (15 mL) to remove any unreacted acetophenone. Discard the ether layer.

-

Make the aqueous layer alkaline by the addition of 5 M sodium hydroxide until a pH of approximately 12 is reached.

-

Extract the alkaline aqueous layer with three portions of diethyl ether (10 mL each).

-

-

Isolation and Purification:

-

Combine the ether extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the diethyl ether by rotary evaporation to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure.

-

Caption: Experimental workflow for this compound synthesis.

Conclusion

The Leuckart reaction remains a viable and effective method for the synthesis of this compound from acetophenone. Understanding the underlying mechanism and optimizing reaction conditions are crucial for achieving high yields. This guide provides the necessary technical details, quantitative data, and experimental protocols to aid researchers and professionals in the successful application of this important synthetic transformation. The provided diagrams offer a clear visual representation of the chemical and procedural steps involved, facilitating a deeper understanding of the process.

References

Physicochemical properties of (R)-(+)-1-phenethylamine

An In-depth Technical Guide to the Physicochemical Properties of (R)-(+)-1-Phenethylamine

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of (R)-(+)-1-phenethylamine, a chiral amine widely utilized in synthetic chemistry, particularly for the resolution of racemic mixtures. The following sections detail its physical and chemical characteristics, provide standardized experimental protocols for their determination, and illustrate its primary application in chiral resolution.

Physicochemical Data

(R)-(+)-1-phenethylamine is a colorless to pale yellow liquid with a characteristic amine-like odor.[1][2] It is a chiral molecule, and its properties are distinct from its (S)-(-) enantiomer and the racemic mixture.

General and Physical Properties

The fundamental physical constants for (R)-(+)-1-phenethylamine are summarized in the table below. These values are critical for its handling, storage, and application in various chemical processes.

| Property | Value | Conditions / Notes |

| Molecular Formula | C₈H₁₁N | |

| Molecular Weight | 121.18 g/mol | |

| CAS Number | 3886-69-9 | |

| Appearance | Clear, colorless to pale yellow liquid | [2][3] |

| Melting Point | -10 °C | [1][4][5][6] |

| Boiling Point | 185 - 189 °C | At 1013 hPa / 760 mmHg.[1][4][6][7][8][9] |

| 85 °C | At 21 mmHg.[10][11] | |

| Density | 0.952 g/cm³ | At 20 °C.[4][6][7][8] |

| 0.95 g/cm³ | At 20 °C.[9][10][12] | |

| Vapor Pressure | 0.5 mmHg | At 20 °C.[5][6][7][8] |

| Flash Point | 70 - 71 °C | Closed cup.[1][4][10][11][12] |

| pKa | 9.04 ± 0.10 | Predicted.[6][8] |

| pH | > 7 | For a 40 g/L aqueous solution at 20 °C.[6][8][12] |

Optical and Spectroscopic Properties

The optical rotation is a defining characteristic of this enantiomer. The refractive index is a useful parameter for routine purity checks.

| Property | Value | Conditions / Notes |

| Specific Optical Rotation | +39° to +41° | Neat (pure liquid), at 20 °C, 589 nm (Na D-line).[3][10][13] |

| +29° | c=10 in ethanol.[14] | |

| Refractive Index (n_D²⁰) | 1.525 - 1.527 | At 20 °C, 589 nm.[3][5][6][7][8] |

| 1.53 | [10][11] |

Solubility Profile

The solubility of (R)-(+)-1-phenethylamine is dictated by its structure, which contains both a polar amine group capable of hydrogen bonding and a nonpolar phenyl group.

| Solvent | Solubility | Notes |

| Water | 40 g/L | At 20 °C. The amine group forms hydrogen bonds with water.[1][2][6][7][8][9][12][14][15][16] |

| Organic Solvents | Soluble / Miscible | Highly soluble in most organic solvents, including alcohols and ethers.[16][17] |

| Aqueous Acid (e.g., HCl) | Soluble | Forms a water-soluble ammonium salt.[4] |

Standard Experimental Protocols

The following sections describe generalized methodologies for determining the key physicochemical properties of (R)-(+)-1-phenethylamine.

Determination of Specific Rotation

Objective: To measure the angle through which (R)-(+)-1-phenethylamine rotates plane-polarized light.

Methodology (Polarimetry):

-

Instrument Calibration: Power on the polarimeter and allow the sodium lamp (589 nm) to warm up. Calibrate the instrument to a zero reading using a blank sample tube filled with the specified solvent (if measuring a solution) or an empty tube (for a neat liquid).[5]

-

Sample Preparation: For a neat measurement, carefully fill the polarimeter sample tube (typically 1.00 or 2.00 dm in length) with (R)-(+)-1-phenethylamine, ensuring no air bubbles are trapped in the light path.[10]

-

Measurement: Place the filled sample tube into the polarimeter. Rotate the analyzer until the light intensity in both halves of the viewing field is equal. Record the observed angle of rotation (α_obs). Perform multiple readings (e.g., three clockwise and three counter-clockwise) and average the results to minimize error.[5]

-

Calculation: The specific rotation [α] is calculated using the formula for a pure liquid: [α] = α_obs / (l × d) where:

-

α_obs is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

d is the density of the liquid in g/mL.

-

Determination of Boiling Point

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology (Thiele Tube Method):

-

Apparatus Setup: Attach a small test tube containing 1-2 mL of (R)-(+)-1-phenethylamine to a thermometer using a rubber band or wire. The bottom of the test tube should align with the thermometer bulb.

-

Capillary Tube: Take a capillary tube sealed at one end. Place it into the test tube with the open end submerged in the liquid.[2][11]

-

Heating: Place the assembly in a Thiele tube containing heating oil (e.g., mineral oil), ensuring the sample is immersed. Gently heat the side arm of the Thiele tube with a Bunsen burner.[2][18]

-

Observation: As the temperature rises, air trapped in the capillary tube will exit as a slow stream of bubbles. The boiling point is approached when a rapid and continuous stream of bubbles emerges.[2][11]

-

Reading: Remove the heat source. The boiling point is the temperature recorded the instant the bubbling stops and the liquid is drawn back into the capillary tube.[2] Record the atmospheric pressure.

Determination of pKa

Objective: To determine the acid dissociation constant for the conjugate acid of the amine.

Methodology (Potentiometric Titration):

-

Apparatus Setup: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[14][19] Place a known volume (e.g., 20 mL) of a dilute, standardized solution of (R)-(+)-1-phenethylamine in a beaker with a magnetic stir bar.

-

Titration: Immerse the pH electrode in the solution. Begin titrating with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments (e.g., 0.1-0.2 mL).[14][19]

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point (the region of most rapid pH change).

-

Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is the pH value at the half-equivalence point (i.e., the pH at the point where half the volume of titrant required to reach the equivalence point has been added).[20] This point corresponds to the inflection point on the curve.

Application in Chiral Resolution

A primary application of (R)-(+)-1-phenethylamine is its use as a chiral resolving agent for racemic acids.[21] The amine reacts with a racemic acid to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated, typically by fractional crystallization.

The workflow below illustrates the resolution of a generic racemic carboxylic acid, such as ibuprofen, using (R)-(+)-1-phenethylamine.[9][17][22]

Caption: Workflow for the chiral resolution of a racemic acid.

This process leverages the differential solubility of the diastereomeric salts to achieve separation. Subsequent acidification breaks the salt linkage, liberating the resolved, enantiomerically pure acid.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. iajps.com [iajps.com]

- 4. chemhaven.org [chemhaven.org]

- 5. digicollections.net [digicollections.net]

- 6. www1.udel.edu [www1.udel.edu]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. murov.info [murov.info]

- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. Influence of benzylamine on the resolution of ibuprofen with (+)-(R)-phenylethylamine via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. How should the acid dissociation constant pKa be measured? | Automatic Potentiometric Titrators | Faq | Kyoto Electronics Manufacturing Co.,Ltd.("KEM") [kem.kyoto]

- 21. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Influence of benzylamine on the resolution of ibuprofen with (+)-(R)-phenylethylamine via supercritical fluid extraction. | Semantic Scholar [semanticscholar.org]

Spectroscopic Data of (S)-(-)-1-Phenethylamine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the chiral amine (S)-(-)-1-phenethylamine. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear and accessible format, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (S)-(-)-1-phenethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20-7.40 | m | 5H | Aromatic (C₆H₅) |

| 4.15 | q | 1H | Methine (CH) |

| 1.55 | s | 2H | Amine (NH₂) |

| 1.35 | d | 3H | Methyl (CH₃) |

Solvent: CDCl₃. Spectrometer frequency: 400 MHz.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Assignment |

| 145.8 | Aromatic (C-ipso) |

| 128.5 | Aromatic (CH) |

| 127.0 | Aromatic (CH) |

| 126.2 | Aromatic (CH) |

| 51.2 | Methine (CH) |

| 25.6 | Methyl (CH₃) |

Solvent: CDCl₃. Spectrometer frequency: 100 MHz.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360, 3280 | Strong, Broad | N-H Stretch (Amine) |

| 3080, 3060, 3020 | Medium | C-H Stretch (Aromatic) |

| 2960, 2920, 2850 | Medium | C-H Stretch (Aliphatic) |

| 1600, 1490, 1450 | Medium to Strong | C=C Stretch (Aromatic Ring) |

| 1370 | Medium | C-H Bend (CH₃) |

| 760, 700 | Strong | C-H Bend (Aromatic, Monosubstituted) |

Sample preparation: Neat liquid film between NaCl plates.

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 121 | 30 | [M]⁺ (Molecular Ion) |

| 106 | 100 | [M-CH₃]⁺ |

| 79 | 25 | [C₆H₅]⁺ |

| 77 | 20 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of (S)-(-)-1-phenethylamine was accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).[1]

-

The solution was transferred to a 5 mm NMR tube.[1]

-

The NMR tube was capped and carefully inverted several times to ensure a homogenous solution.

Data Acquisition:

-

The NMR spectra were acquired on a 400 MHz spectrometer.

-

The magnetic field was locked using the deuterium signal from the CDCl₃ solvent.[1]

-

Shimming was performed to optimize the magnetic field homogeneity.[1]

-

For ¹H NMR, the spectral width was set to encompass all proton signals, and a sufficient number of scans were acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment was performed with a sufficient number of scans to obtain a high-quality spectrum.[2]

Infrared (IR) Spectroscopy

Sample Preparation:

-

A drop of neat (undiluted) (S)-(-)-1-phenethylamine was placed on the surface of a polished sodium chloride (NaCl) salt plate.[3][4]

-

A second NaCl plate was carefully placed on top to create a thin liquid film between the plates.[3]

Data Acquisition:

-

A background spectrum of the empty spectrometer was collected to account for atmospheric CO₂ and H₂O.[5][6]

-

The prepared salt plates were mounted in the sample holder of the FT-IR spectrometer.

-

The sample spectrum was acquired by co-adding multiple scans to improve the signal-to-noise ratio. The spectrum was recorded in the range of 4000-600 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

A dilute solution of (S)-(-)-1-phenethylamine in a volatile organic solvent (e.g., methanol or dichloromethane) was prepared.

-

The sample was introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).

-

Electron Ionization (EI) was used as the ionization method, with an electron energy of 70 eV.[7]

Data Acquisition:

-

The mass analyzer was scanned over a mass-to-charge (m/z) range of approximately 40-200 amu to detect the molecular ion and major fragment ions.

-

The resulting mass spectrum was recorded, showing the relative abundance of each ion.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like (S)-(-)-1-phenethylamine.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. researchgate.net [researchgate.net]

- 3. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 4. homework.study.com [homework.study.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Resolution of Racemic 1-Phenylethylamine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of racemic 1-phenylethylamine and its subsequent resolution into chirally pure enantiomers. This information is critical for researchers in drug development and asymmetric synthesis, where enantiomerically pure compounds are often required. This guide details common synthetic methodologies, robust resolution protocols, and presents quantitative data in structured tables for easy comparison. Furthermore, experimental workflows and chemical transformations are visualized using diagrams to enhance understanding.

Synthesis of Racemic 1-Phenylethylamine

The most prevalent and economically viable methods for the industrial and laboratory-scale synthesis of racemic 1-phenylethylamine begin with acetophenone. The primary transformation is a reductive amination.

Reductive Amination of Acetophenone

Reductive amination involves the reaction of a ketone (acetophenone) with an amine source, typically ammonia, in the presence of a reducing agent. This versatile method can be adapted using various catalysts and reaction conditions.[1][2]

One of the most traditional and effective methods is the Leuckart reaction , which utilizes formamide or ammonium formate as both the amine source and the reducing agent.[3] This reaction is typically carried out at high temperatures. An optimized procedure for the Leuckart reaction using formamide and acetophenone has been reported to achieve yields of up to 80% of distilled, analytically pure product.[4] The reaction is believed to proceed through the formation of an intermediate N-formyl derivative, which is subsequently hydrolyzed to the primary amine.

Alternatively, catalytic hydrogenation is a widely employed method. A common procedure involves the use of Raney nickel as a catalyst in the presence of ammonia.[3]

Chemo-enzymatic Synthesis

More recent advancements have led to the development of chemo-enzymatic methods that can produce enantiomerically enriched 1-phenylethylamine directly. One such method involves a one-pot transformation of styrene to (R)-1-phenylethylamine. This process combines a palladium/copper-catalyzed Wacker oxidation of styrene to acetophenone, followed by an enzymatic reductive amination. This method has been shown to achieve quantitative conversion and an excellent enantiomeric excess (ee) of 99%.[1][5]

Data Summary for Synthesis Methods

The following table summarizes quantitative data for various methods of synthesizing 1-phenylethylamine.

| Synthesis Method | Starting Material | Amine Source | Reducing Agent / Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity / ee (%) | Reference(s) |

| Leuckart Reaction | Acetophenone | Formamide | Formamide | 205 | 6 | 80 | Racemic | [4] |

| Leuckart Reaction | Acetophenone | Ammonium Formate | Ammonium Formate | 120-130 | 4 | 10 | Racemic | [2][6] |

| Catalytic Hydrogenation | Acetophenone | Ammonia | Raney Nickel / H₂ | 150 | 4-6 | 53-63 | Racemic | [3] |

| Chemo-enzymatic | Styrene | Ammonia | Amine Dehydrogenase / GDH | - | 38 | 79 (conversion) | 99 (R) | [1][5] |

Resolution of Racemic 1-Phenylethylamine

The separation of the racemic mixture into its constituent enantiomers is a critical step for most pharmaceutical and fine chemical applications. The most common method for this resolution is through the formation of diastereomeric salts.

Diastereomeric Salt Resolution with Tartaric Acid

The classical and most widely used method for resolving racemic 1-phenylethylamine is through the formation of diastereomeric salts with a chiral resolving agent, typically L-(+)-tartaric acid.[7] This method relies on the differential solubility of the two diastereomeric salts, (R)-1-phenylethylammonium-(+)-tartrate and (S)-1-phenylethylammonium-(+)-tartrate, in a suitable solvent, commonly methanol.[7][8]

Enzymatic Resolution

Enzymatic kinetic resolution offers a highly selective alternative for obtaining enantiomerically pure 1-phenylethylamine. This method utilizes enzymes, such as lipases, to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer. For example, Candida antarctica lipase B (Novozym 435) has been successfully used for the kinetic resolution of racemic 1-phenylethylamine by acylation with isopropyl methoxyacetate, yielding the (S)-amine and the (R)-amide with good yields and enantiomeric excesses of ≥95%.[1] Lipases from Aspergillus niger have also demonstrated high efficiency, achieving an enantiomeric excess of the product (ee_p) above 99% in the acylation of racemic 1-phenylethylamine.[11]

Data Summary for Resolution Methods

The following table summarizes quantitative data for various methods of resolving racemic 1-phenylethylamine.

| Resolution Method | Resolving Agent / Enzyme | Solvent | Product | Yield (%) | Optical Purity (ee / [α]) | Reference(s) |

| Diastereomeric Salt Formation | L-(+)-Tartaric Acid | Methanol | (S)-(-)-1-phenylethylamine | 55.0 | 69% (op) / -27.8° | [9] |

| Diastereomeric Salt Formation | (+)-Tartaric Acid | Methanol | (-)-amine-(+)-hydrogen tartrate | 65.2 | 84.0% (op) / -33.94° | [12] |

| Enzymatic Kinetic Resolution | Novozym 435 | Solvent-free | (S)-amine / (R)-amide | Good | ≥95% (ee) | [1] |

| Enzymatic Kinetic Resolution | Aspergillus niger lipase | n-Heptane | Acylated amine | - | >99% (ee_p) | [11] |

Experimental Protocols

Synthesis of Racemic 1-Phenylethylamine via Leuckart Reaction (Optimized)[4]

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine acetophenone (1.0 eq) and formamide (4.5 eq).

-

Heating: Heat the reaction mixture in an oil bath at 205 °C for 6 hours.

-

Hydrolysis: After cooling, add hydrochloric acid to the reaction mixture and reflux to hydrolyze the intermediate N-formyl-1-phenylethylamine.

-

Workup: Make the aqueous solution basic with sodium hydroxide and extract the product with an organic solvent (e.g., diethyl ether).

-

Purification: Dry the combined organic extracts over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude product is then purified by distillation to yield racemic 1-phenylethylamine.

Resolution of Racemic 1-Phenylethylamine with L-(+)-Tartaric Acid[7]

-

Salt Formation: In an Erlenmeyer flask, dissolve L-(+)-tartaric acid in hot methanol. To this solution, slowly add an equimolar amount of racemic 1-phenylethylamine.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt, (S)-(-)-1-phenylethylammonium-(+)-tartrate.

-

Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

Liberation of the Free Amine: Dissolve the collected crystals in water and add a strong base (e.g., 50% aqueous NaOH) until the solution is strongly basic.

-

Extraction: Extract the liberated (S)-(-)-1-phenylethylamine with an organic solvent such as diethyl ether.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the enantiomerically enriched (S)-(-)-1-phenylethylamine.

-

Recovery of the (R)-enantiomer: The (R)-(+)-1-phenylethylamine can be recovered from the filtrate from step 3 by a similar basification and extraction procedure.

Visualizations

Synthesis and Resolution Workflow

Caption: General workflow for the synthesis and resolution of 1-phenylethylamine.

Reductive Amination Pathway

Caption: Pathway for the reductive amination of acetophenone to 1-phenylethylamine.

Diastereomeric Salt Resolution Logic

Caption: Logical flow diagram for the resolution of enantiomers via diastereomeric salt formation.

References

- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. erowid.org [erowid.org]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Solved hello i have to "discuss my data and results" and | Chegg.com [chegg.com]

- 10. reddit.com [reddit.com]

- 11. Aspergillus spp. As an Expression System for Industrial Biocatalysis and Kinetic Resolution [mdpi.com]

- 12. ukessays.com [ukessays.com]

Chiral Resolution of Racemic Acids Using 1-Phenylethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental principles and practical applications of using 1-phenylethylamine as a chiral resolving agent for racemic carboxylic acids. This classical method remains a robust and widely employed technique in academic research and the pharmaceutical industry for the separation of enantiomers, a critical step in the development of stereochemically pure active pharmaceutical ingredients (APIs).

Core Principles of Chiral Resolution via Diastereomeric Salt Formation

The resolution of a racemic mixture of a chiral acid with a single enantiomer of 1-phenylethylamine is predicated on the formation of diastereomeric salts. Enantiomers, being mirror images, possess identical physical properties, rendering their direct separation challenging. However, upon reaction with a chiral, enantiomerically pure resolving agent like (R)- or (S)-1-phenylethylamine, a pair of diastereomers is formed. These diastereomers are not mirror images and, consequently, exhibit different physical properties, most notably, different solubilities in a given solvent.

The fundamental principle of this resolution technique can be summarized in the following steps:

-

Diastereomeric Salt Formation: A racemic mixture of a carboxylic acid, (±)-Acid, is reacted with a single enantiomer of 1-phenylethylamine, for instance, (R)-(+)-1-phenylethylamine. This acid-base reaction yields a mixture of two diastereomeric salts: [(R)-Acid · (R)-Amine] and [(S)-Acid · (R)-Amine].

-

Fractional Crystallization: Due to their differing solubilities, one of the diastereomeric salts will be less soluble in a specific solvent and will preferentially crystallize out of the solution upon cooling or concentration.

-

Separation: The crystallized, less soluble diastereomeric salt is separated from the mother liquor (which contains the more soluble diastereomeric salt) by filtration.

-

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a strong acid (e.g., HCl) or base (e.g., NaOH) to break the ionic bond, thereby liberating the enantiomerically enriched carboxylic acid and regenerating the resolving agent. The resolving agent can often be recovered and reused.

The success of this technique hinges on the difference in solubility between the two diastereomeric salts, which is governed by the intricate network of intermolecular interactions within the crystal lattice. These interactions include:

-

Hydrogen Bonding: The primary interaction involves the formation of hydrogen bonds between the carboxylate group of the acid and the ammonium group of the amine.

-

π-π Stacking: Aromatic rings in both the acid and 1-phenylethylamine can engage in π-π stacking interactions, which contribute to the stability of the crystal lattice.[1][2]

-

Van der Waals Forces: These weaker interactions also play a role in the overall packing and stability of the crystal structure.

The combination and geometry of these interactions differ between the two diastereomers, leading to variations in their crystal packing and, consequently, their solubility.[3][4]

Factors Influencing Resolution Efficiency

Several factors can significantly impact the efficiency of chiral resolution by diastereomeric salt formation:

-

Choice of Resolving Agent: While 1-phenylethylamine is a versatile resolving agent, its derivatives, such as N-benzyl-1-phenylethylamine, can sometimes offer improved resolution due to enhanced π-π stacking and other intermolecular interactions.[5]

-

Solvent Selection: The choice of solvent is critical. An ideal solvent should exhibit a significant difference in the solubility of the two diastereomeric salts. A systematic screening of various solvents is often necessary to identify the optimal medium for crystallization.

-

Temperature: Temperature plays a crucial role in both the dissolution of the salts and the crystallization process. A controlled cooling profile can promote the growth of larger, purer crystals.

-

Stoichiometry of the Resolving Agent: The molar ratio of the racemic acid to the resolving agent can influence the yield and purity of the obtained diastereomeric salt. A 1:1 molar ratio is often a good starting point, but optimization may be required.

-

Purity of Starting Materials: Impurities in either the racemic mixture or the resolving agent can hinder crystallization or co-precipitate with the desired diastereomeric salt, thereby reducing the enantiomeric excess of the final product.

Experimental Protocols

Below are detailed methodologies for the chiral resolution of representative racemic carboxylic acids using 1-phenylethylamine.

Resolution of Racemic Ibuprofen

This protocol outlines the resolution of (±)-ibuprofen using (S)-(-)-1-phenylethylamine.[6][7][8]

Materials:

-

(±)-Ibuprofen

-

(S)-(-)-1-phenylethylamine

-

Potassium hydroxide (KOH)

-

Sulfuric acid (H₂SO₄)

-

2-Propanol

-

Methyl-t-butyl ether (MTBE)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Dissolution of Ibuprofen: In a suitable flask, dissolve 3.0 g of racemic ibuprofen in 30 mL of 0.24 M KOH solution with heating (75-85 °C) and stirring.

-

Addition of Resolving Agent: In a separate container, measure approximately 1.95 mL of (S)-(-)-1-phenylethylamine and add it dropwise to the hot ibuprofen solution. A precipitate should form within a few minutes.

-

Crystallization: Continue stirring the mixture at 75-85 °C for 40 minutes. Afterwards, allow the flask to cool to room temperature to facilitate further crystallization.

-

Isolation of Diastereomeric Salt: Collect the precipitated solid by vacuum filtration and wash the crystals with a small amount of ice-cold water.

-

Recrystallization (Optional but Recommended): To improve the purity of the diastereomeric salt, recrystallize the solid from a minimal amount of hot 2-propanol. Allow the solution to cool slowly and then in an ice bath to maximize crystal formation. Collect the recrystallized salt by vacuum filtration.

-

Liberation of (S)-(+)-Ibuprofen: Transfer the recrystallized salt to a beaker and add 10 mL of 2 M H₂SO₄. Stir the mixture for several minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with MTBE.

-

Washing and Drying: Combine the organic layers and wash them sequentially with 10 mL of water and 10 mL of saturated NaCl solution. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation of Product: Remove the MTBE by rotary evaporation to yield (S)-(+)-ibuprofen as a thick oil, which should solidify upon cooling.

Resolution of Racemic Mandelic Acid

This protocol describes the resolution of (±)-mandelic acid using (R)-(+)-1-phenylethylamine.

Materials:

-

(±)-Mandelic acid

-

(R)-(+)-1-phenylethylamine (α-methylbenzylamine)

-

Methanol

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diastereomeric Salt Formation: Dissolve racemic mandelic acid (1.0 equivalent) in a suitable amount of methanol with gentle heating. In a separate flask, dissolve (R)-(+)-α-methylbenzylamine (0.5-1.0 equivalent) in methanol.

-

Crystallization: Slowly add the amine solution to the mandelic acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. The less soluble (S)-mandelic acid · (R)-amine salt is expected to precipitate.

-

Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

Liberation of (S)-(-)-Mandelic Acid: Suspend the collected crystals in water and acidify the suspension with 1 M HCl to a pH of 1-2.

-

Extraction: Extract the liberated (S)-mandelic acid into ethyl acetate.

-

Washing and Drying: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and filter.

-

Isolation of Product: Evaporate the solvent to yield enantiomerically enriched (S)-mandelic acid.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from chiral resolution experiments using 1-phenylethylamine. Note that yields and enantiomeric excess can vary based on the specific experimental conditions.

| Racemic Acid | Resolving Agent | Product | Yield (%) | Enantiomeric Excess (ee%) | Specific Rotation [α] | Reference(s) |

| Ibuprofen | (S)-(-)-1-phenylethylamine | (S)-(+)-Ibuprofen | ~30-40% | >90% | +52° (c=1, ethanol) | [8] |

| Naproxen | (S)-(-)-1-phenylethylamine | (S)-(+)-Naproxen | High | >99% | Not specified | [9] |

| 2-Methoxy-2-(1-naphthyl)propionic acid | (R)-(+)-1-phenylethylamine | (R)-Acid | 29% (after recrystallization) | >99% | Not specified | [5] |

| 5-Oxo-1-phenylpyrazolidine-3-carboxylic acid | (R)-(+)-1-phenylethylamine | (R)-Acid | Not specified | Not specified | Not specified | [5] |

Visualizing the Process and Principles

Diagrams generated using Graphviz (DOT language) illustrate the experimental workflow and the core principles of chiral resolution.

Caption: Experimental workflow for chiral resolution.

Caption: Principle of diastereomeric salt formation.

This guide provides a comprehensive overview of the principles and practices of chiral resolution using 1-phenylethylamine. For researchers and professionals in drug development, a thorough understanding of these concepts is essential for the efficient and successful synthesis of enantiomerically pure compounds. Careful optimization of the experimental parameters is key to achieving high yields and excellent enantiomeric purity.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The role of π–π stacking and hydrogen-bonding interactions in the assembly of a series of isostructural group IIB coordination compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diastereomeric salts of lactic acid and 1-phenylethylamine, their structures and relative stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 8. researchgate.net [researchgate.net]

- 9. stereoelectronics.org [stereoelectronics.org]

The Advent of a Workhorse: A Technical Guide to the Discovery and History of 1-Phenylethylamine as a Resolving Agent

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 1-phenylethylamine in the field of stereochemistry, specifically its discovery and enduring application as a chiral resolving agent. We will delve into the historical context of its introduction, provide detailed experimental protocols from seminal works, present quantitative data from early resolutions, and illustrate the underlying principles and workflows.

Introduction: The Challenge of Enantiomers

The separation of enantiomers, or chiral resolution, is a critical process in the development of pharmaceuticals, agrochemicals, and fine chemicals. Enantiomers of a chiral molecule, while possessing identical physical properties in an achiral environment, can exhibit profoundly different biological activities. The differential interaction of enantiomers with chiral biological systems necessitates the production of enantiomerically pure compounds for therapeutic applications to ensure efficacy and avoid potential adverse effects.

The foundational method for chiral resolution, the formation of diastereomeric salts, was pioneered by Louis Pasteur in 1853 when he successfully resolved racemic tartaric acid using the chiral base (+)-cinchotoxine.[1] This principle, the conversion of a mixture of enantiomers into a mixture of diastereomers with different physical properties (e.g., solubility), remains a cornerstone of chiral separation techniques.

The Emergence of 1-Phenylethylamine: A Landmark in Chiral Resolution

While early resolutions relied on naturally occurring chiral resolving agents like alkaloids (e.g., brucine, strychnine) and tartaric acid, the landscape of chiral resolution was significantly advanced by the introduction of synthetic resolving agents. In 1937, A. W. Ingersoll reported the use of 1-phenylethylamine (also referred to as α-phenylethylamine or α-methylbenzylamine) for the resolution of racemic acids, a discovery that would establish it as one of the most versatile and widely used resolving agents.[2]

The utility of 1-phenylethylamine lies in its ready availability in both enantiomeric forms, its chemical stability, and its ability to form crystalline diastereomeric salts with a wide range of racemic carboxylic acids. This allows for the selective crystallization of one diastereomer, which can then be separated and the desired enantiomer of the acid regenerated. Conversely, chiral acids like tartaric acid can be used to resolve racemic 1-phenylethylamine itself.

Core Principle: Diastereomeric Salt Formation

The resolution of a racemic acid with an enantiomerically pure chiral amine, such as (R)-1-phenylethylamine, proceeds via an acid-base reaction to form a mixture of two diastereomeric salts.

For a racemic mixture of a carboxylic acid, (R)-acid and (S)-acid, the reaction with (R)-1-phenylethylamine yields:

-

(R)-acid + (R)-amine → [(R)-acid·(R)-amine] salt

-

(S)-acid + (R)-amine → [(S)-acid·(R)-amine] salt

These resulting salts, (R,R) and (S,R), are diastereomers. Unlike the original enantiomers, diastereomers have different physical properties, including solubility in a given solvent. This difference in solubility allows for their separation by fractional crystallization. Once separated, the pure enantiomer of the carboxylic acid can be recovered by treatment with a strong acid, which protonates the carboxylate and liberates the chiral amine.

A similar principle applies to the resolution of racemic 1-phenylethylamine using a chiral acid like (+)-tartaric acid.

Seminal Experimental Protocols: The Work of A. W. Ingersoll

The following protocols are adapted from the original work of A. W. Ingersoll, detailing the resolution of racemic 1-phenylethylamine. These procedures, published in Organic Syntheses, provide a practical foundation for understanding the application of this resolving agent.

Resolution of dl-α-Phenylethylamine with l-Malic Acid to Obtain d-α-Phenylethylamine

This procedure details the separation of the dextrorotatory enantiomer of 1-phenylethylamine.

Experimental Protocol:

-

Salt Formation: A solution of 100 g (0.75 mole) of l-malic acid in 500 cc of distilled water is mixed with 120 g (1 mole) of dl-α-phenylethylamine. The resulting solution is heated briefly on a steam bath, filtered, and allowed to cool slowly.

-

Fractional Crystallization: The crude d-α-phenylethylamine-l-malate crystallizes and is collected by suction filtration. The filtrate is concentrated to obtain subsequent crops of crystals.

-

Recrystallization: The collected crops of crystals are systematically recrystallized from water to achieve purity.

-

Liberation of the Free Amine: The pure malate salt is decomposed by warming with slightly more than two equivalents of approximately 2 N sodium hydroxide.

-

Extraction and Distillation: The liberated amine is extracted with benzene, the solution is dried with powdered sodium hydroxide, and the pure amine is obtained by distillation.

Resolution of Recovered Amine with d-Tartaric Acid to Obtain l-α-Phenylethylamine

The amine recovered from the mother liquors of the malic acid resolution, enriched in the levorotatory enantiomer, is further resolved using d-tartaric acid.

Experimental Protocol:

-

Salt Formation: The recovered amine is converted to the acid tartrate in an aqueous solution using 1.25 g of d-tartaric acid for each gram of amine in 4.0 cc of water. The solution is boiled, filtered, and allowed to cool slowly.

-

Fractional Crystallization: A dense mass of coarse crystals of crude l-α-phenylethylamine-d-tartrate is deposited and collected. The mother liquor is concentrated to yield further crops.

-

Recrystallization: The crude salt is recrystallized from approximately twice its weight of water.

-

Liberation of the Free Amine: The pure tartrate salt is decomposed with an excess of 20% sodium hydroxide solution.

-

Extraction and Distillation: The amine is extracted with benzene, dried, and distilled to yield the pure l-amine.

Quantitative Data from Early Resolutions

The following table summarizes the quantitative data reported by A. W. Ingersoll for the resolution of dl-α-phenylethylamine.

| Resolving Agent | Enantiomer Isolated | Yield of Pure Salt | Boiling Point of Pure Amine | Specific Rotation [α]D (neat) |

| l-Malic Acid | d-α-Phenylethylamine | 63–70% | 184–185°C | +39.2° to +39.7° |

| d-Tartaric Acid | l-α-Phenylethylamine | 60–70% | 184–186°C | -39.1° to -39.5° |

Visualizing the Workflow

The following diagrams illustrate the logical workflow of chiral resolution using 1-phenylethylamine.

Caption: Workflow for the resolution of a racemic acid.

Caption: Workflow for the resolution of racemic 1-phenylethylamine.

Conclusion: An Enduring Legacy

The introduction of 1-phenylethylamine as a resolving agent by A. W. Ingersoll marked a significant milestone in the practical separation of enantiomers. Its versatility, efficacy, and accessibility have cemented its place as a fundamental tool in the chemist's arsenal for accessing enantiomerically pure compounds. The principles and protocols established in these early works continue to inform and inspire modern approaches to chiral resolution, underscoring the enduring legacy of this remarkable molecule in the fields of chemistry and drug development.

References

1-phenylethylamine structural analogs and their basic properties

An In-depth Technical Guide to the Structural Analogs of 1-Phenylethylamine and Their Basic Properties

Abstract

This technical guide provides a comprehensive overview of 1-phenylethylamine and its structural analogs, with a primary focus on their basic properties. It is intended for researchers, scientists, and professionals in the field of drug development. The guide covers the fundamental principles of amine basicity, the influence of aromatic ring substituents on pKa values, detailed experimental protocols for pKa determination, and the biological significance of these compounds, particularly their interaction with the Trace Amine-Associated Receptor 1 (TAAR1). All quantitative data is presented in a structured format, and key processes are visualized using logical diagrams.

Introduction to 1-Phenylethylamine

1-Phenylethylamine, also known as α-methylbenzylamine, is a primary amine featuring a phenyl group attached to an ethylamine backbone at the alpha position[1]. Its chemical formula is C₆H₅CH(NH₂)CH₃[1]. This structure is a fundamental scaffold in a vast array of neuroactive compounds, synthetic intermediates, and chiral resolving agents. The basicity of the amino group is a critical parameter, profoundly influencing the compound's solubility, receptor interaction, and overall pharmacokinetic profile. Understanding how structural modifications affect this basicity is paramount for rational drug design and development.

The Basicity of Amines: A Core Principle

The basicity of an amine is quantified by the acid dissociation constant (pKa) of its conjugate acid (R-NH₃⁺). A higher pKa value indicates a stronger base, meaning the amine has a greater affinity for a proton. For aromatic amines like 1-phenylethylamine, the availability of the nitrogen lone pair for protonation is the primary determinant of basicity[2][3][4]. This availability is modulated by electronic and steric factors within the molecule. Aromatic amines are generally weaker bases than aliphatic amines because the nitrogen lone pair can be delocalized into the aromatic ring system, reducing its availability[3].

Structure-Basicity Relationships in 1-Phenylethylamine Analogs

The basicity of 1-phenylethylamine analogs can be finely tuned by introducing substituents to the phenyl ring. These substituents alter the electron density on the nitrogen atom through a combination of inductive and resonance effects.

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and alkyl groups increase the electron density of the aromatic ring. This effect is propagated to the amino group, increasing the availability of the nitrogen lone pair and thus strengthening the base (higher pKa).

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or halogens (-Cl) pull electron density away from the aromatic ring. This withdrawal of electron density reduces the availability of the nitrogen lone pair, making the amine a weaker base (lower pKa)[2][3].

References

Navigating the Conformational Landscape of 1-Phenylethylamine: A Theoretical and Experimental Guide

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. This in-depth technical guide delves into the conformational analysis of 1-phenylethylamine, a chiral primary amine of significant interest in medicinal chemistry and as a resolving agent. We will explore the theoretical calculations used to predict its stable conformers and the experimental techniques employed to validate these predictions.

1-Phenylethylamine, with its chiral center at the benzylic carbon, can adopt various spatial arrangements, or conformations, due to the rotation around its single bonds. These conformational preferences are dictated by a delicate balance of steric and electronic effects, which in turn influence the molecule's physical, chemical, and biological properties. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to investigate this conformational landscape, providing insights into the relative energies and populations of different conformers. Experimental techniques such as Raman Optical Activity (ROA) and Nuclear Magnetic Resonance (NMR) spectroscopy play a crucial role in validating and refining these theoretical models.

Theoretical Approach: Unveiling Conformers with Density Functional Theory

The cornerstone of the theoretical conformational analysis of 1-phenylethylamine lies in the application of quantum chemical calculations. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost. The process typically involves a systematic search of the potential energy surface (PES) by rotating the key dihedral angles of the molecule.

The primary degrees of freedom in 1-phenylethylamine are the rotation of the phenyl group, the methyl group, and the amino group. By systematically varying these torsion angles and performing geometry optimizations at each step, a comprehensive map of the conformational space can be generated. The resulting energy minima on this surface correspond to the stable conformers of the molecule.

Computational Protocol

A typical computational workflow for the conformational analysis of 1-phenylethylamine using DFT is as follows:

-

Initial Structure Generation: An initial 3D structure of 1-phenylethylamine is built using molecular modeling software.

-

Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the key dihedral angles. For 1-phenylethylamine, these are typically the C-C-N-H and C-C-C-C dihedral angles. At each incremental step of rotation, the energy of the molecule is calculated after allowing the remaining geometric parameters to relax.

-

Identification of Minima: The low-energy regions identified from the PES scan are then subjected to full geometry optimization to locate the exact energy minima, which represent the stable conformers.

-

Frequency Calculations: To confirm that the optimized structures are true minima on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

Energy and Population Analysis: The relative energies of the conformers are calculated, including ZPVE corrections. The Boltzmann population of each conformer at a given temperature is then determined using the following equation:

$% N_i / N_{total} = (g_i * exp(-E_i / kT)) / (\sum_j g_j * exp(-E_j / kT)) $%

where Ni is the population of conformer i, Ntotal is the total population, gi is the degeneracy of conformer i, Ei is the relative energy of conformer i, k is the Boltzmann constant, and T is the temperature.

The following diagram illustrates the computational workflow for determining the stable conformers of 1-phenylethylamine.

Navigating the Laboratory Landscape: A Comprehensive Guide to the Safe Handling of 1-Phenylethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling precautions for 1-phenylethylamine in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and the integrity of research outcomes. This document outlines the chemical and physical properties, potential hazards, appropriate handling and storage procedures, and emergency response protocols associated with this compound.

Chemical and Physical Properties

Understanding the fundamental properties of 1-phenylethylamine is the first step in its safe management. This colorless to light yellow liquid possesses a mild ammoniacal odor.[1] A summary of its key physical and chemical data is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C8H11N | [2] |

| Molecular Weight | 121.18 g/mol | [1][2] |

| Boiling Point | 184-189 °C | [2][3] |

| Melting Point | -10 °C | [2][3] |

| Flash Point | 70-79.4 °C | [1][2][4] |

| Density | 0.948-0.952 g/mL at 20°C | [2][3] |

| Vapor Density | 4.2 (Air = 1) | [1][5] |